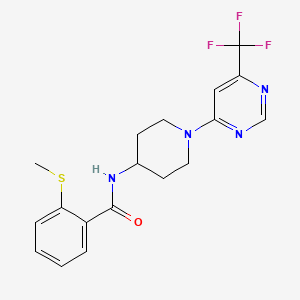

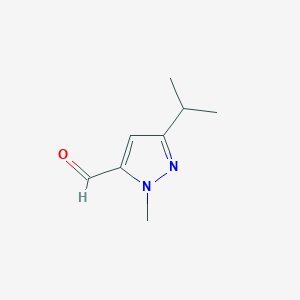

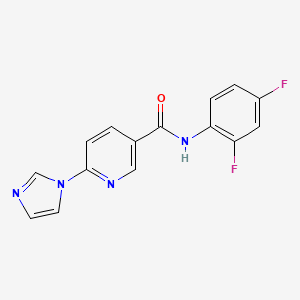

2-acetamido-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-acetamido-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide , also known by its chemical formula C₁₂H₁₄O , is a complex organic compound. Its molecular weight is approximately 174.24 g/mol . The compound exhibits interesting structural features, combining an acetamide group with a piperidine ring and a tetrahydrocinnolinyl moiety.

Applications De Recherche Scientifique

Asymmetric Synthesis Applications

The compound's role in asymmetric synthesis is highlighted by Micouin et al. (1994), who describe the synthesis of enantiomerically pure 3-substituted piperidines using similar compounds. These synthesized compounds play a crucial role in producing optically pure substances through direct alkylation processes (Micouin et al., 1994).

Chemical Structure and Conformational Analysis

Bernet et al. (1990) conducted a detailed study on similar compounds, specifically focusing on their chemical structures. Their research provides insights into the conformational aspects of such compounds, which is fundamental in understanding their chemical behavior and potential applications (Bernet et al., 1990).

Oxidative Reaction Applications

The research by Mercadante et al. (2013) demonstrates the synthesis of similar compounds with significant oxidative capabilities. These compounds, including 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, have wide-ranging applications in various oxidative reactions, making them valuable in chemical synthesis (Mercadante et al., 2013).

Antimicrobial Applications

The antimicrobial potential of related compounds is explored in the study by Mokhtari and Pourabdollah (2013). They synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and found them effective against pathogenic bacteria and fungi, indicating potential use in medical and pharmaceutical applications (Mokhtari & Pourabdollah, 2013).

Application in Tuberculosis Treatment

Pissinate et al. (2016) investigated 2-(quinolin-4-yloxy)acetamides, compounds similar to the one , for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. Their findings underscore the potential use of these compounds in developing new treatments for tuberculosis (Pissinate et al., 2016).

Neuroprotective and Therapeutic Applications

Umar et al. (2019) describe the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in treating neurodegenerative diseases like Alzheimer's (Umar et al., 2019).

Potential in Antiprion Therapeutics

Fiorino et al. (2012) synthesized benzamide derivatives, including 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide, which showed binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), indicating potential as therapeutic agents against prion disease (Fiorino et al., 2012).

Propriétés

IUPAC Name |

2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-12(23)18-11-17(24)19-14-6-8-22(9-7-14)16-10-13-4-2-3-5-15(13)20-21-16/h10,14H,2-9,11H2,1H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVIWJTKNFBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)

![(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913356.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2913360.png)